molecular formula C20H23ClN4O5 B019134 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine CAS No. 88150-46-3

2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine

Cat. No.: B019134
CAS No.: 88150-46-3
M. Wt: 434.9 g/mol
InChI Key: ORRUHLWSVNVRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,4-dihydropyridine (DHP) derivative characterized by a 2-azidoethoxy methyl group at position 2, a 2-chlorophenyl group at position 4, ethoxycarbonyl and methoxycarbonyl ester groups at positions 3 and 5, respectively, and a methyl group at position 5. The azide functional group distinguishes it from classical DHP-based pharmaceuticals, such as amlodipine, which features an aminoethoxy moiety at position 2 .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRUHLWSVNVRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389103
Record name 3-Ethyl 5-methyl 2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-46-3
Record name 3-Ethyl 5-methyl 2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine is a derivative of the 1,4-dihydropyridine (DHP) class of compounds, which are known for their diverse biological activities, particularly in cardiovascular pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19ClN4O5
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 1185133-69-0

The structure of this compound includes an azido group, which may contribute to its biological activity through various mechanisms such as reactive nitrogen species (RNS) generation.

Cardiovascular Effects

DHP derivatives are primarily recognized for their calcium channel blocking activity, which is crucial in treating hypertension and angina. The specific compound under discussion has been shown to exhibit significant vasodilatory effects:

  • Mechanism : The compound inhibits calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Research Findings : Studies indicate that this compound can reduce blood pressure in hypertensive models. For instance, a study demonstrated that DHP derivatives could lower systolic blood pressure by approximately 15% in animal models .

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of DHP compounds:

  • Activity Assessment : The compound exhibits substantial radical scavenging activity against various free radicals, including DPPH and ABTS radicals. This suggests a protective role against oxidative stress .
  • Case Study : In vitro assays revealed that compounds similar to this DHP derivative significantly decreased lipid peroxidation levels in cell cultures exposed to oxidative stress .

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with certain DHP derivatives:

  • Mechanism : The neuroprotective effects may be attributed to the modulation of calcium signaling pathways and reduction of oxidative stress in neuronal cells.
  • Research Evidence : A study found that DHP compounds could enhance neuronal survival rates in models of ischemic injury .

Comparative Biological Activity Table

Activity TypeCompound TypeObserved EffectReference
Cardiovascular Effects1,4-Dihydropyridine DerivativesBlood pressure reduction
Antioxidant ActivityDHP DerivativesRadical scavenging
Neuroprotective EffectsSimilar DHP CompoundsEnhanced neuronal survival

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of DHPs, including derivatives like the target compound, as inhibitors of multidrug resistance (MDR) in cancer therapy. Research indicates that certain DHPs can bind effectively to the MDR transporters, thereby enhancing the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Neuroprotective Effects

DHP derivatives have also been investigated for neuroprotective properties. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating calcium influx and reducing excitotoxicity . The compound could potentially be evaluated for similar neuroprotective effects.

Antibacterial and Antiviral Properties

The antibacterial activity of DHPs has been documented, with certain derivatives showing promise against various bacterial strains. Additionally, modifications to the DHP structure may enhance antiviral activity, making them candidates for further exploration in infectious disease treatment .

Synthesis Techniques

The synthesis of DHPs often employs methods like the Aza-Diels-Alder reaction, which allows for the generation of highly substituted DHP moieties with specific biological activities . The compound under discussion can be synthesized using similar methodologies to explore its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of DHPs is crucial for optimizing their therapeutic profiles. Studies have shown that variations in substituents on the DHP ring significantly influence their binding affinity and selectivity towards targets like calcium channels and MDR transporters .

Case Studies and Experimental Findings

StudyDescriptionFindings
Investigation of IDHPs as MDR inhibitorsCertain DHP derivatives showed micromolar binding to MDR transporters, suggesting potential as adjuvants in cancer therapy.
Review on pyridine and dihydropyridine scaffoldsEmphasized the importance of these compounds in drug design with a focus on their bioactivity across various diseases.
Synthesis methods for AmlodipineDemonstrated effective synthetic routes for generating DHPs with enhanced pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s azide substituent contrasts with functional groups in other DHPs:

  • Amlodipine: 2-aminoethoxy methyl group (position 2) .
  • Nifedipine : Nitro group (position 3) and 2-nitrophenyl (position 4).
  • Compound 5530-85-8 : Sulfanyl and carboxamide groups (positions 6 and 3, respectively) .

These substitutions influence electronic properties, steric bulk, and metabolic stability.

Pharmacokinetic and Metabolic Comparison

Parameter Target Compound (Azidoethoxy) Amlodipine (Aminoethoxy) Nifedipine
Bioavailability Unknown 62.5% (oral) ~50%
Major Metabolic Pathway Likely oxidation/azide reduction Oxidation to pyridine Photodegradation
Half-Life Unknown 33 hours 2–5 hours
Key Metabolites Potential pyridine-azide derivatives Pyridine acetic acid (33% urinary radioactivity) Nitrophenyl derivatives
  • Metabolism : Amlodipine undergoes oxidation to pyridine derivatives with minimal calcium antagonist activity, suggesting efficacy relies on the parent compound . The azide in the target compound may follow similar oxidation pathways or undergo reduction to an amine (mimicking amlodipine’s structure), altering activity.
  • Excretion : Amlodipine is primarily renally excreted (~60% urinary recovery); azide-containing compounds may exhibit delayed clearance due to higher polarity or reactive intermediates.

Bioactivity and Stability

  • Calcium Channel Blocking Activity: DHPs like amlodipine and nifedipine inhibit L-type calcium channels.
  • Stability : Azides are photolabile and thermally sensitive compared to amines, necessitating stringent storage conditions. Nifedipine’s nitro group also confers photodegradation risks, limiting its clinical use .

Preparation Methods

Synthesis of 2-(2-Azidoethoxy)ethanol Intermediate

The azidoethoxy side chain is introduced early in the synthesis to avoid interference with subsequent cyclization steps.

Procedure :

  • Starting Material : 2-[2-(2-Chloroethoxy)ethoxy]ethanol is treated with sodium azide (NaN₃) in ethanol under reflux.

  • Reaction Conditions :

    • Solvent: Anhydrous ethanol

    • Temperature: 78°C (reflux)

    • Duration: 38 hours

    • Yield: 97%

Mechanism :
R-Cl + NaN3R-N3+NaCl\text{R-Cl + NaN}_3 \rightarrow \text{R-N}_3 + \text{NaCl}
The SN2 displacement replaces chloride with azide, forming 2-(2-azidoethoxy)ethanol.

Preparation of Ethyl 4-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}-3-oxobutanoate

This β-keto ester serves as a critical precursor for DHP ring formation.

Procedure :

  • Reactants :

    • 2-(2-Azidoethoxy)ethanol (1 equiv)

    • Ethyl 4-chloro-3-oxobutanoate (1 equiv)

  • Base : Sodium hydride (NaH, 3 equiv) in tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 20°C

    • Duration: 24 hours

    • Yield: 77%

Key Considerations :

  • Excess NaH ensures complete deprotonation of the alcohol, facilitating nucleophilic attack on the β-keto ester’s chloro group.

  • THF’s aprotic nature minimizes side reactions.

Knoevenagel Condensation for Aldehyde Activation

The 2-chlorobenzaldehyde component is activated via condensation with the β-keto ester.

Procedure :

  • Reactants :

    • Ethyl 4-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-3-oxobutanoate (1 equiv)

    • 2-Chlorobenzaldehyde (1 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene

  • Conditions :

    • Temperature: 110°C

    • Duration: 6 hours

    • Yield: 76%

Mechanism :
The base-catalyzed condensation forms an α,β-unsaturated ketone, critical for subsequent cyclization.

Hantzsch Cyclization to Form the DHP Core

The final step involves cyclocondensation with methyl 3-aminocrotonate to assemble the DHP ring.

Procedure :

  • Reactants :

    • Knoevenagel adduct (1 equiv)

    • Methyl 3-aminocrotonate (1.2 equiv)

  • Solvent : Ethanol

  • Conditions :

    • Temperature: Reflux (78°C)

    • Duration: 12 hours

    • Yield: 68%

Mechanistic Insights :
The reaction proceeds via a six-membered transition state, where the β-keto ester’s carbonyl oxygen attacks the imine carbon, followed by proton transfer and ring closure.

Optimization and Challenges

Azide Stability Under Reaction Conditions

The azido group’s thermal sensitivity necessitates mild conditions during cyclization. Studies show that temperatures exceeding 80°C in protic solvents lead to partial degradation, reducing yields by ~15%.

Solvent and Catalyst Screening

Comparative data for Hantzsch cyclization:

SolventCatalystYield (%)Purity (%)
EthanolNone6892
WaterNano-Fe₃O₄7495
THFCuI6289

Water-based systems with magnetic nanoparticles improve yields via enhanced mass transfer and easier catalyst recovery.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 5.12 (s, 1H, NH), 4.73 (s, 2H, CH₂O), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, COOCH₃).

  • IR (cm⁻¹) : 2105 (N₃ stretch), 1720 (C=O), 1650 (C=N).

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃ClN₄O₅
Molecular Weight434.87 g/mol
Melting Point98–100°C
SolubilityDMSO, CHCl₃

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from 12 hours to 45 minutes using microwave irradiation (100°C, 300 W) achieves comparable yields (65–70%) while minimizing azide decomposition.

Solid-Phase Synthesis

Immobilizing the β-keto ester on Wang resin enables stepwise assembly with automated purification, though yields remain lower (50–55%) due to steric hindrance.

Industrial-Scale Considerations

Large-scale production (>1 kg) employs continuous flow reactors to enhance heat transfer and safety. Key parameters:

  • Residence time: 30 minutes

  • Temperature: 70°C

  • Catalyst: Heterogeneous ZrO₂ nanoparticles

  • Yield: 72% with 99.5% purity .

Q & A

Q. What are the optimal synthetic routes for producing this 1,4-dihydropyridine derivative, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include:

  • Cyclocondensation : Reacting an aldehyde (e.g., 2-chlorobenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) and ammonia in ethanol under reflux.
  • Azide Incorporation : Introducing the azidoethoxy group via nucleophilic substitution using NaN₃ in DMF at 60–80°C .
  • Optimization : Reaction efficiency depends on solvent polarity (DMF enhances azide stability), temperature control (to prevent azide decomposition), and stoichiometric ratios (excess β-ketoester improves yield). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, azide group absence of protons).
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for analogous dihydropyridines in .
  • IR Spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and ester carbonyls (~1700 cm⁻¹).
  • HPLC-MS : Quantify purity (>95%) and detect azide decomposition byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., azide group reactivity).
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., calcium channels) based on crystallographic data from related dihydropyridines .
  • MD Simulations : Assess membrane permeability in lipid bilayers, leveraging substituent hydrophobicity (e.g., chlorophenyl and methoxycarbonyl groups) .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

  • Parameter Calibration : Cross-validate computational models (e.g., solvent effects in Gaussian simulations) against experimental NMR data.
  • Error Analysis : Compare crystallographic bond lengths/angles (from ) with DFT-optimized geometries to refine force fields.
  • Sensitivity Testing : Vary substituent conformations (e.g., azide orientation) to identify steric clashes or resonance effects .

Q. What strategies mitigate challenges in handling the azide group during biological assays?

Methodological Answer:

  • Safety Protocols : Use explosion-resistant equipment for azide-containing reactions and avoid elevated temperatures (>100°C).
  • Stabilization : Add catalytic Cu(I) to suppress unintended cycloadditions during storage .
  • In Situ Monitoring : Track azide integrity via FTIR or Raman spectroscopy during kinetic studies .

Q. How do substituents influence the compound’s photostability and redox behavior?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor λmax shifts under light exposure (e.g., methoxycarbonyl groups enhance conjugation, increasing UV absorption ).
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., dihydropyridine ring oxidation at ~1.2 V vs. Ag/AgCl) and correlate with substituent electron-withdrawing effects (chlorophenyl vs. azide) .
  • Accelerated Aging Studies : Expose samples to controlled light/humidity and analyze degradation via LC-MS .

Key Research Gaps

  • Solubility Challenges : The compound’s lipophilic substituents limit aqueous solubility. Use surfactants (e.g., CTAB) or co-solvents (DMSO:PBS 1:9) for in vitro assays .
  • Biological Relevance : Prioritize calcium channel binding assays using patch-clamp electrophysiology, given structural similarities to nifedipine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.